

An In-depth Technical Guide to the Physical and Chemical Properties of Cyanoacetylene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyanoacetylene

Cat. No.: B089716

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoacetylene ($\text{H-C}\equiv\text{C-C}\equiv\text{N}$), the simplest cyanopolyyne, is a molecule of significant interest across various scientific disciplines, including astrochemistry, prebiotic chemistry, and organic synthesis. Its unique linear structure, featuring conjugated triple bonds, imparts a high degree of reactivity, making it a valuable precursor for the synthesis of a wide range of organic compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of **cyanoacetylene**, detailed experimental protocols, and visualizations of key processes to support researchers in their scientific endeavors.

Physical Properties

Cyanoacetylene is a colorless liquid at room temperature with a characteristic sharp odor.^[1] It is a volatile and highly flammable compound, necessitating careful handling in a controlled laboratory environment.^[1] A summary of its key physical properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₃ HN	[2][3][4]
Molecular Weight	51.05 g/mol	[2][3]
Melting Point	5 °C (41 °F; 278 K)	[2][4][5]
Boiling Point	42.5 °C (108.5 °F; 315.6 K)	[2][4][5]
Density	0.8159 g/cm ³ at 17 °C	[2][5]
Refractive Index	1.40072 at 17 °C	[2][5]
Vapor Pressure	391 mmHg at 25 °C	[6][7]
Flash Point	-30.5 °C	[2][3][6]
Solubility	Soluble in ethanol, benzene, ether, acetonitrile, cyclohexane, and toluene. Sparingly soluble in water.	[2][3][5][8]

Chemical Properties and Reactivity

The chemical reactivity of **cyanoacetylene** is dominated by the presence of its two triple bonds (C≡C and C≡N), making it susceptible to a variety of addition reactions and polymerization.

Prebiotic Synthesis and Astrochemistry

Cyanoacetylene is a key molecule in theories concerning the origin of life. It is a major nitrogen-containing product formed from the action of an electric discharge on a mixture of methane and nitrogen, simulating conditions on the primitive Earth.[9][10] It readily reacts with simple inorganic molecules in aqueous solutions to form biologically relevant compounds, including aspartic acid, asparagine, and the pyrimidine nucleobase, cytosine.[9][11]

The presence of **cyanoacetylene** has been confirmed in various extraterrestrial environments, including interstellar clouds, the coma of comet Hale-Bopp, and the atmosphere of Saturn's moon, Titan.[3][12] Its detection in these environments provides crucial insights into the complex chemical processes occurring in space.

Polymerization

Under pressure, **cyanoacetylene** undergoes solid-state polymerization to form conjugated linear chains with pendant CN groups.[\[13\]](#) This process is favored as it leads to a reduction in volume.[\[14\]](#) The resulting polymers are of interest as potential semiconducting materials.[\[14\]](#)

Organic Synthesis

In organic chemistry, **cyanoacetylene** serves as a versatile building block. It can participate in nucleophilic conjugate additions, Diels-Alder reactions, and dipolar cycloadditions.[\[3\]](#) For instance, nickel carbonyl catalyzes the carboalkoxylation of **cyanoacetylene** to produce cyanoacrylate esters.[\[12\]](#)

Experimental Protocols

Synthesis of Cyanoacetylene

Cyanoacetylene can be synthesized in the laboratory via the dehydration of propynamide using phosphorus(V) oxide.[\[10\]](#)

Materials:

- Propiolamide
- Phosphorus(V) oxide (P_4O_{10})
- Sand

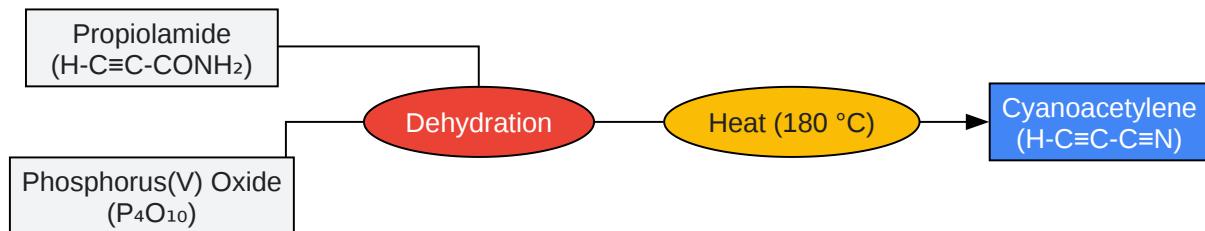
Procedure:[\[3\]](#)

- Thoroughly grind propiolamide, phosphorus(V) oxide, and sand together using a mortar and pestle.
- Transfer the mixture to an oven-dried reaction flask.
- Maintain the reaction vessel under active vacuum and connect it to a U-shaped trap immersed in liquid nitrogen.
- Heat the reaction mixture to 180 °C in an oil bath over the course of one hour.

- After one hour, isolate the reaction flask from the trap.
- Remove the U-shaped trap from the liquid nitrogen bath to collect the **cyanoacetylene** product.

Purification: While a detailed, step-by-step purification protocol is not extensively documented in the search results, standard laboratory techniques such as distillation under reduced pressure would be appropriate for purifying the collected **cyanoacetylene**, given its volatility. The purity of the sample can be confirmed using standard analytical techniques like FTIR spectroscopy.^[3]

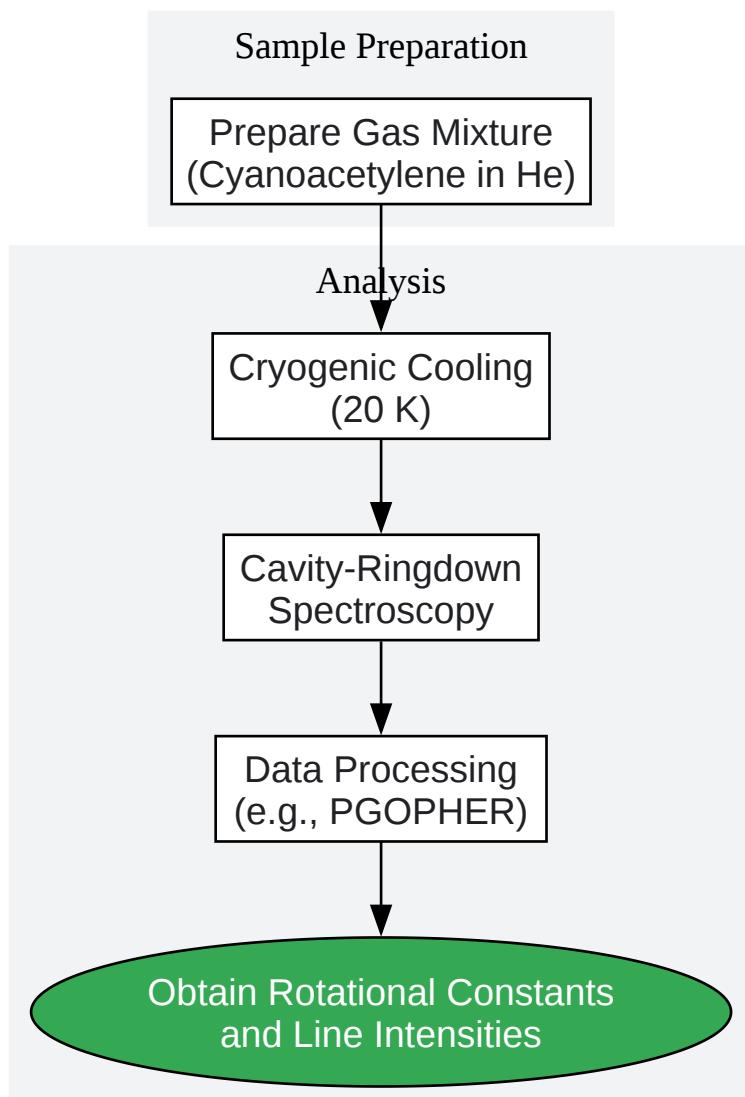
Spectroscopic Analysis


The spectroscopic analysis of **cyanoacetylene** is crucial for its identification and characterization, particularly in astrochemical studies. Cavity-ringdown spectroscopy is a sensitive technique used to obtain high-resolution spectra.^[3]

Experimental Workflow for Cavity-Ringdown Spectroscopy:^[3]

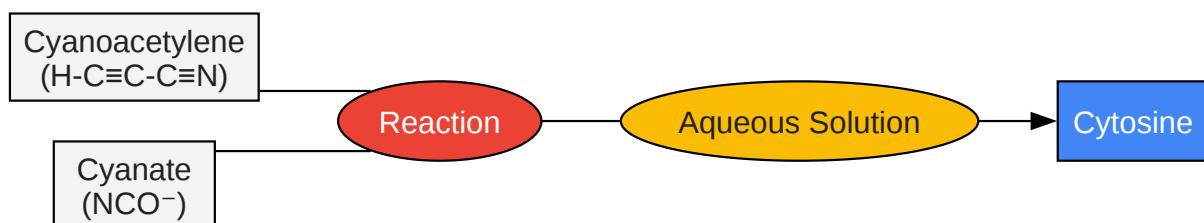
- Sample Preparation: Prepare a gaseous mixture of **cyanoacetylene** in a carrier gas (e.g., helium). For comparative studies, a reference compound like hydrogen cyanide (HCN) can be included.
- Cooling: Cool the gas mixture to low temperatures (e.g., 20 K) using a cryogenic buffer-gas cooling system to obtain well-resolved ro-vibrational states.
- Spectroscopic Measurement: Introduce the cooled gas into a high-finesse optical cavity. A tunable laser is used to probe the sample. The decay rate of the light intensity in the cavity is measured as a function of the laser frequency.
- Data Analysis: The absorption spectrum is derived from the change in the cavity decay rate. Rotational constants and spectral line intensities can be calculated from the high-resolution spectrum using appropriate software like PGOPHER.

Visualizations


Synthesis of Cyanoacetylene

[Click to download full resolution via product page](#)

Caption: Dehydration of propiolamide to form **cyanoacetylene**.


Experimental Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis of **cyanoacetylene**.

Role in Prebiotic Synthesis of Cytosine

[Click to download full resolution via product page](#)

Caption: Prebiotic synthesis of cytosine from **cyanoacetylene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. research.unipd.it [research.unipd.it]
- 2. Dicyanoacetylene (NC₄N) Formation in the CN + Cyanoacetylene (HC₃N) Reaction: A Combined Crossed-Molecular Beams and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Rotational spectrum of ethyl cyanoacetylene (C₂H₅C≡C—C≡N), a compound of potential astrochemical interest | Astronomy & Astrophysics (A&A) [aanda.org]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Could Purines Be Formed from Cyanamide and Cyanoacetylene in a Prebiotic Earth Environment? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
- 8. Abiogenesis - Wikipedia [en.wikipedia.org]
- 9. Cyanoacetylene in prebiotic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyanoacetylene synthesis - chemicalbook [chemicalbook.com]
- 11. [2107.06003] A Computational Study of the Reaction Cyanoacetylene and Cyano Radical leading to 2-Butynedinitrile and Hydrogen Radical [arxiv.org]
- 12. Cyanoacetylene - Wikipedia [en.wikipedia.org]
- 13. Is cyanoacetylene prebiotic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. opus.uleth.ca [opus.uleth.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Cyanoacetylene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089716#physical-and-chemical-properties-of-cyanoacetylene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com